molecular formula C15H8N4O3 B2603376 3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 1795061-85-6

3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2603376
CAS No.: 1795061-85-6
M. Wt: 292.254
InChI Key: XQNZNKFPNRVDPF-UHFFFAOYSA-N
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Description

3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a complex heterocyclic compound that combines the structural features of pyrazine, oxadiazole, and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a pyrazine derivative with an appropriate oxadiazole precursor under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or acetonitrile. The reaction temperature and time are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid
  • 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione
  • Pyrazine-2-carboxamide derivatives

Uniqueness

3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N4O3/c20-15-10(7-9-3-1-2-4-12(9)21-15)13-18-19-14(22-13)11-8-16-5-6-17-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNZNKFPNRVDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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